molecular formula C29H36ClN5O5 B2653408 Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896385-67-4

Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2653408
CAS RN: 896385-67-4
M. Wt: 570.09
InChI Key: HLRHBFCCADLNDV-UHFFFAOYSA-N
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Description

This compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, and ring-opening of aziridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural similarities often focuses on the synthesis of novel derivatives and the exploration of their chemical properties. For instance, studies have developed methodologies for synthesizing compounds with piperazine substitutions and quinazolinone derivatives, demonstrating the flexibility and diversity of organic synthesis techniques in creating molecules with potential biological activity (Fathalla & Pazdera, 2017; Habib et al., 2013). These synthesis strategies can lay the groundwork for producing compounds with specific pharmacological targets.

Antimicrobial Activity

A significant area of application for these compounds is in antimicrobial research, where novel molecules are screened for their potential to inhibit or kill pathogenic microorganisms. Various studies have synthesized and tested derivatives for their antimicrobial properties, finding some compounds to exhibit good or moderate activities against a range of bacteria and fungi (Bektaş et al., 2007; Patel & Shaikh, 2011). These findings highlight the potential of such compounds in developing new antibiotics or antifungal medications.

Mechanism of Action

The mechanism of action would likely depend on the specific biological activity of the compound. Piperazines often act as central nervous system stimulants .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and biological activity. Piperazines can have a variety of effects on the central nervous system .

properties

CAS RN

896385-67-4

Product Name

Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C29H36ClN5O5

Molecular Weight

570.09

IUPAC Name

methyl 3-[6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C29H36ClN5O5/c1-40-28(38)21-10-11-24-25(19-21)32-29(39)35(27(24)37)14-4-2-3-9-26(36)31-12-6-13-33-15-17-34(18-16-33)23-8-5-7-22(30)20-23/h5,7-8,10-11,19-20H,2-4,6,9,12-18H2,1H3,(H,31,36)(H,32,39)

InChI Key

HLRHBFCCADLNDV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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